5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13608586
InChI: InChI=1S/C5H5F3IN3/c1-12-4(9)2(10)3(11-12)5(6,7)8/h10H2,1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)N)I
Molecular Formula: C5H5F3IN3
Molecular Weight: 291.01 g/mol

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC13608586

Molecular Formula: C5H5F3IN3

Molecular Weight: 291.01 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C5H5F3IN3
Molecular Weight 291.01 g/mol
IUPAC Name 5-iodo-1-methyl-3-(trifluoromethyl)pyrazol-4-amine
Standard InChI InChI=1S/C5H5F3IN3/c1-12-4(9)2(10)3(11-12)5(6,7)8/h10H2,1H3
Standard InChI Key VXCHPJAQPZXVTB-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)N)I
Canonical SMILES CN1C(=C(C(=N1)C(F)(F)F)N)I

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characterization

The IUPAC name for this compound is 5-iodo-1-methyl-3-(trifluoromethyl)pyrazol-4-amine, with a canonical SMILES representation of CN1C(=C(C(=N1)C(F)(F)F)N)I . Its structure features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with a trifluoromethyl group, and at the 5-position with an iodine atom. The 4-position is occupied by an amine group, which enhances its nucleophilic reactivity (Table 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₅F₃IN₃
Molecular Weight (g/mol)291.01
Boiling PointNot reported-
Melting PointNot reported-
Density1.5–2.1 g/cm³ (estimated)
LogP (Partition Coefficient)1.20–1.97 (varies by isomer)

The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the iodine atom enables participation in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings .

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy for related pyrazole derivatives reveals characteristic shifts:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.79 (s, 3H, CH₃), 5.93 (s, 1H, pyrazole-H) .

  • ¹³C NMR: Peaks corresponding to CF₃ (~120 ppm) and iodine-substituted carbons (~90 ppm) .

High-performance liquid chromatography (HPLC) methods for purity assessment typically employ reverse-phase C18 columns with acetonitrile/water mobile phases, achieving ≥95% purity for commercial samples .

Synthesis and Manufacturing

Iodination Strategies

Iodination at the 5-position is achieved via electrophilic substitution using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. This step proceeds with >80% yield, as the electron-withdrawing trifluoromethyl group directs iodination to the 5-position .

Table 2: Optimization of Iodination Reaction

ConditionYield (%)Purity (%)
NIS, DCM, 0°C, 2 h8598
I₂, AgNO₃, DMF, 80°C6291

Alternative methods employing iodine monochloride (ICl) show lower regioselectivity due to competing side reactions .

Applications in Pharmaceutical and Agrochemical Research

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed couplings, enabling the synthesis of biaryl and alkynyl derivatives. For example:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids produces 5-arylpyrazoles, which are explored as kinase inhibitors .

  • Sonogashira Coupling: Alkynylation yields conjugated systems with applications in fluorescent probes .

Table 3: Representative Coupling Reactions

Reaction TypeProductApplication
Suzuki-Miyaura5-ArylpyrazoleAnticancer agents
Buchwald-Hartwig4-Aminopyrazole derivativesAntimicrobial compounds
Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Recent Advances and Future Directions

Flow Chemistry Applications

Recent studies highlight the use of continuous flow reactors for lithiation and functionalization at the 4-position, achieving 90% yields with reduced reaction times (30 minutes vs. 12 hours batch) .

Computational Modeling

Density functional theory (DFT) calculations predict electrophilic aromatic substitution sites, aiding in the design of novel derivatives with enhanced bioactivity .

Sustainable Synthesis

Efforts to replace iodine with greener halogen sources (e.g., KCl/oxone) are underway, though yields remain suboptimal (45–50%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator